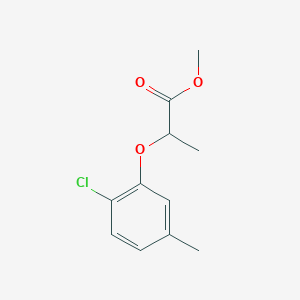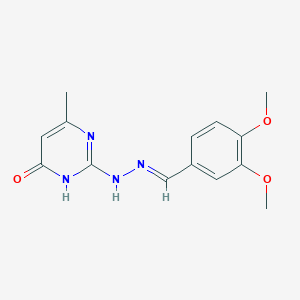
methyl 2-(2-chloro-5-methylphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-chloro-5-methylphenoxy)propanoate is a chemical compound used in scientific research for its unique properties. It is a synthetic compound that is commonly used in the field of organic chemistry for its ability to act as a catalyst in various reactions.
Mechanism of Action
The mechanism of action of methyl 2-(2-chloro-5-methylphenoxy)propanoate is not well understood. However, it is believed to act as a Lewis acid catalyst, which can activate certain functional groups in the reactants and facilitate the reaction. Its ability to form hydrogen bonds and interact with other molecules makes it an effective catalyst in various reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of methyl 2-(2-chloro-5-methylphenoxy)propanoate. However, it is known to be a relatively stable compound and is not expected to have any significant toxic effects. Its use in scientific research is primarily focused on its catalytic properties and its ability to facilitate various reactions.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 2-(2-chloro-5-methylphenoxy)propanoate in lab experiments include its ability to act as a highly effective catalyst in various reactions, its stability, and its relatively low cost. However, its limitations include the lack of information on its biochemical and physiological effects, as well as its limited solubility in certain solvents.
Future Directions
For its use in scientific research include the development of new synthetic methods, exploration of its potential use in the synthesis of new biologically active compounds, and further research to understand its mechanism of action and potential applications in other fields of science.
Synthesis Methods
Methyl 2-(2-chloro-5-methylphenoxy)propanoate can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylphenol with 2-bromopropanoic acid, followed by esterification with methanol. This method has been optimized and is widely used in the synthesis of this compound.
Scientific Research Applications
Methyl 2-(2-chloro-5-methylphenoxy)propanoate has been widely used in scientific research as a catalyst in various reactions. It has been used in the synthesis of biologically active compounds, such as antifungal agents and anti-tumor agents. It has also been used in the preparation of chiral compounds, which are important in the pharmaceutical industry. Its unique properties make it an important tool in the field of organic chemistry.
properties
IUPAC Name |
methyl 2-(2-chloro-5-methylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7-4-5-9(12)10(6-7)15-8(2)11(13)14-3/h4-6,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITBEBOYLOYKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5964544.png)
![4-(3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5964555.png)
![2-(1-isopropyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5964560.png)
![5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5964566.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B5964575.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea](/img/structure/B5964579.png)
![4,4'-(methylenediimino)bis[N'-(3,5-dichloro-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide]](/img/structure/B5964585.png)

![1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B5964589.png)
![N-{[(2,5-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,5-dimethoxybenzamide](/img/structure/B5964619.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5964628.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5964635.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5964641.png)